molecular formula C10H12N2O6S B14602410 N-(Methanesulfonyl)-N-(3-methoxy-4-nitrophenyl)acetamide CAS No. 61068-50-6

N-(Methanesulfonyl)-N-(3-methoxy-4-nitrophenyl)acetamide

Cat. No.: B14602410
CAS No.: 61068-50-6
M. Wt: 288.28 g/mol
InChI Key: QQXNJMVNFKBNLV-UHFFFAOYSA-N
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Description

N-(Methanesulfonyl)-N-(3-methoxy-4-nitrophenyl)acetamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both methanesulfonyl and nitrophenyl groups in its structure suggests potential biological activity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Methanesulfonyl)-N-(3-methoxy-4-nitrophenyl)acetamide typically involves the reaction of 3-methoxy-4-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The methanesulfonyl group can be reduced under specific conditions to form a thiol group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Reduction of Nitro Group: 3-methoxy-4-aminophenyl derivative.

    Substitution of Methoxy Group: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study enzyme interactions due to its sulfonamide group.

    Medicine: Possible antimicrobial or anti-inflammatory agent.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(Methanesulfonyl)-N-(3-methoxy-4-nitrophenyl)acetamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thus blocking folic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-(Methanesulfonyl)-N-phenylacetamide: Lacks the nitro and methoxy groups, potentially less reactive.

    N-(Methanesulfonyl)-N-(4-nitrophenyl)acetamide: Similar but without the methoxy group, affecting its solubility and reactivity.

    N-(Methanesulfonyl)-N-(3-methoxyphenyl)acetamide: Lacks the nitro group, possibly less biologically active.

Uniqueness

N-(Methanesulfonyl)-N-(3-methoxy-4-nitrophenyl)acetamide is unique due to the combination of methanesulfonyl, methoxy, and nitro groups, which confer specific chemical reactivity and potential biological activity.

Properties

CAS No.

61068-50-6

Molecular Formula

C10H12N2O6S

Molecular Weight

288.28 g/mol

IUPAC Name

N-(3-methoxy-4-nitrophenyl)-N-methylsulfonylacetamide

InChI

InChI=1S/C10H12N2O6S/c1-7(13)11(19(3,16)17)8-4-5-9(12(14)15)10(6-8)18-2/h4-6H,1-3H3

InChI Key

QQXNJMVNFKBNLV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC(=C(C=C1)[N+](=O)[O-])OC)S(=O)(=O)C

Origin of Product

United States

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